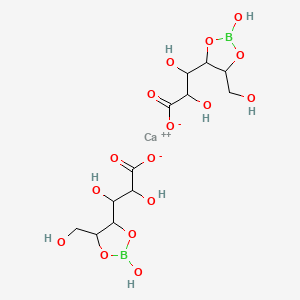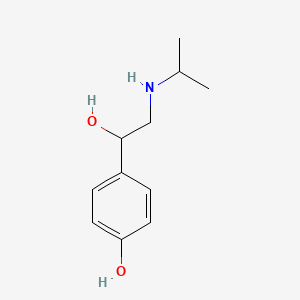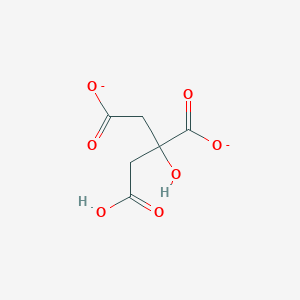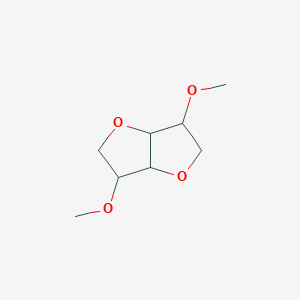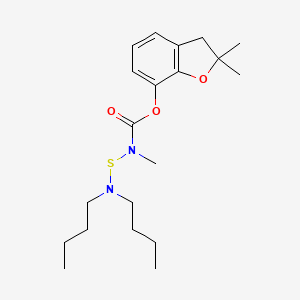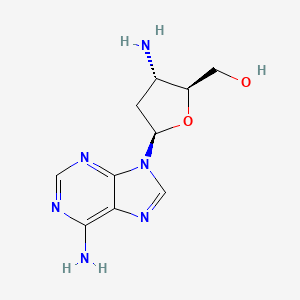
3'-Amino-2',3'-Didesoxyadenosin
Übersicht
Beschreibung
3'-Amino-2',3'-dideoxyadenosine is a useful research chemical, a nucleosides that inhibits hepatitis B virus (HBV) replication.
Wissenschaftliche Forschungsanwendungen
Enzymatische Umwandlung und Reinigung
Die Verbindung 3'-Amino-2',3'-Didesoxyadenosin kann unter Verwendung von Nucleotidphosphorylasen aus Bacillus stearothermophilus hergestellt werden .
Modifikation von DNA-Oligonucleotiden
This compound wird bei der Modifikation von DNA-Oligonucleotiden verwendet. Die NAA-Modifikation stellt eine neuartige künstliche Internucleotidverknüpfung dar, die die ortsspezifische Einführung positiver Ladungen in das ansonsten polyanionische Rückgrat von DNA-Oligonucleotiden ermöglicht .
Stereoselektive Synthese
Die Verbindung wird in der stereoselektiven Synthese von NAA-verknüpften 'dimeren' A–T-Phosphoramidit-Bausteinen für die automatisierte DNA-Synthese verwendet . Sowohl die (S)- als auch die (R)-konfigurierte NAA-Motive wurden mit hoher Diastereoselektivität konstruiert .
Entwicklung von bioaktiven Oligonucleotid-Analoga
Die NAA-Verknüpfung, die this compound umfasst, ist eine nützliche Ergänzung des bestehenden 'Werkzeugkastens' an Rückgratmodifikationen für die Entwicklung von bioaktiven Oligonucleotid-Analoga .
Herstellung von Anti-HIV-Medikamenten
Es wurde ein verbessertes Protokoll für die Umwandlung von Ribonucleosiden in 2',3'-Didesoxynucleoside und 2',3'-Didehydro-2',3'-Didesoxynucleoside, einschließlich der Anti-HIV-Medikamente Stavudin (d4T), Zalcitabin (ddC) und Didanosin (ddI), etabliert .
Safety and Hazards
The safety information for 3’-Amino-2’,3’-dideoxyadenosine indicates that it is potentially hazardous . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Wirkmechanismus
Target of Action
The primary target of 3’-Amino-2’,3’-dideoxyadenosine is the DNA nucleotidylexotransferase enzyme in humans . This enzyme plays a crucial role in DNA replication and repair.
Mode of Action
3’-Amino-2’,3’-dideoxyadenosine interacts with its target by inhibiting the action of the DNA nucleotidylexotransferase enzyme . This inhibition disrupts the normal process of DNA replication and repair, leading to changes at the cellular level.
Biochemical Pathways
The activation of 3’-Amino-2’,3’-dideoxyadenosine in cells can occur either directly, by phosphorylation to ddAMP via the enzymes dCyd kinase or Ado kinase, or indirectly, through deamination to ddIno with consequent phosphorylation of ddIno to ddIMP and reamination to ddAMP via the purine interconverting enzymes adenylosuccinate synthetase and lyase .
Result of Action
The inhibition of DNA nucleotidylexotransferase by 3’-Amino-2’,3’-dideoxyadenosine leads to disruption in DNA replication and repair . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 3’-Amino-2’,3’-dideoxyadenosine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy can be influenced by the presence of other substances in the body that may interact with it.
Biochemische Analyse
Biochemical Properties
3’-Amino-2’,3’-dideoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with several key enzymes and proteins involved in nucleic acid synthesis. One of the primary targets of 3’-Amino-2’,3’-dideoxyadenosine is the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as the human immunodeficiency virus. By incorporating into the growing DNA chain during reverse transcription, 3’-Amino-2’,3’-dideoxyadenosine acts as a chain terminator, preventing further elongation of the viral DNA .
Additionally, 3’-Amino-2’,3’-dideoxyadenosine interacts with cellular kinases, such as deoxycytidine kinase and adenosine kinase, which phosphorylate the compound to its active triphosphate form. This phosphorylation is critical for the compound’s antiviral activity, as the triphosphate form is the active inhibitor of reverse transcriptase .
Cellular Effects
3’-Amino-2’,3’-dideoxyadenosine exerts profound effects on various types of cells and cellular processes. In viral-infected cells, the compound inhibits viral replication by terminating the synthesis of viral DNA. This inhibition leads to a decrease in viral load and prevents the spread of the virus to uninfected cells .
In addition to its antiviral effects, 3’-Amino-2’,3’-dideoxyadenosine influences cellular metabolism and gene expression. The incorporation of the compound into cellular DNA can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making 3’-Amino-2’,3’-dideoxyadenosine a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of 3’-Amino-2’,3’-dideoxyadenosine involves several key steps. Upon entering the cell, the compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate form competes with natural nucleotides for incorporation into the growing DNA chain by reverse transcriptase. Once incorporated, 3’-Amino-2’,3’-dideoxyadenosine lacks the necessary hydroxyl group for further chain elongation, resulting in premature termination of DNA synthesis .
Furthermore, 3’-Amino-2’,3’-dideoxyadenosine can inhibit other enzymes involved in nucleic acid metabolism, such as adenylyl cyclase. This inhibition can lead to alterations in cellular signaling pathways and changes in gene expression, contributing to the compound’s antiviral and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-2’,3’-dideoxyadenosine can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Studies have shown that the antiviral activity of 3’-Amino-2’,3’-dideoxyadenosine can be sustained for several hours to days, depending on the experimental conditions .
Long-term exposure to 3’-Amino-2’,3’-dideoxyadenosine can lead to cumulative effects on cellular function. In vitro studies have demonstrated that prolonged treatment with the compound can result in the development of resistance in viral populations, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 3’-Amino-2’,3’-dideoxyadenosine in animal models are dose-dependent. At low doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, 3’-Amino-2’,3’-dideoxyadenosine can induce toxic effects, including hepatotoxicity and myelosuppression .
Threshold effects have been observed, where a minimum concentration of 3’-Amino-2’,3’-dideoxyadenosine is required to achieve antiviral activity. Beyond this threshold, increasing the dose does not proportionally enhance the antiviral effect but increases the risk of adverse effects .
Metabolic Pathways
3’-Amino-2’,3’-dideoxyadenosine is involved in several metabolic pathways within the cell. The compound is initially phosphorylated by deoxycytidine kinase and adenosine kinase to form its monophosphate, diphosphate, and triphosphate derivatives. These phosphorylated forms are the active inhibitors of viral reverse transcriptase .
In addition to its role in viral inhibition, 3’-Amino-2’,3’-dideoxyadenosine can be deaminated to form 2’,3’-dideoxyinosine, which retains some antiviral activity. This deamination is catalyzed by adenosine deaminase and can influence the overall efficacy of the compound .
Transport and Distribution
The transport and distribution of 3’-Amino-2’,3’-dideoxyadenosine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects. Once inside the cell, 3’-Amino-2’,3’-dideoxyadenosine is distributed throughout the cytoplasm and nucleus, allowing it to interact with its target enzymes and proteins .
The localization and accumulation of 3’-Amino-2’,3’-dideoxyadenosine can be influenced by various factors, including the expression levels of nucleoside transporters and the presence of competing nucleosides .
Subcellular Localization
3’-Amino-2’,3’-dideoxyadenosine is primarily localized in the cytoplasm and nucleus of cells. Within the nucleus, the compound can be incorporated into the DNA during replication, leading to chain termination and inhibition of viral replication. The subcellular localization of 3’-Amino-2’,3’-dideoxyadenosine is critical for its antiviral activity, as it must reach the site of viral DNA synthesis to exert its effects .
Eigenschaften
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJRASUDLEWKZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224837 | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-25-0 | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




